2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride
CAS No.: 2097936-58-6
Cat. No.: VC2897863
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-58-6 |
|---|---|
| Molecular Formula | C12H17Cl2N3O |
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | 2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H |
| Standard InChI Key | CJQSXLWSDYCWJN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl |
| Canonical SMILES | C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride possesses a clearly defined chemical identity with specific structural characteristics. The compound contains a pyridine ring with a carbonitrile group at position 4, which is connected to a piperidine ring via a methoxy linkage. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various research applications. The nitrogen atoms in both the pyridine and piperidine rings contribute to the compound's ability to participate in hydrogen bonding and other molecular interactions.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2097936-58-6 |
| Molecular Formula | C₁₂H₁₇Cl₂N₃O |
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | 2-(piperidin-4-ylmethoxy)pyridine-4-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C12H15N3O.2ClH/c13-8-11-3-6-15-12(7-11)16-9-10-1-4-14-5-2-10;;/h3,6-7,10,14H,1-2,4-5,9H2;2*1H |
| Standard InChIKey | CJQSXLWSDYCWJN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COC2=NC=CC(=C2)C#N.Cl.Cl |
The compound features a cyano group (-C≡N) at position 4 of the pyridine ring, which contributes to its electronic properties and potential reactivity patterns. The piperidine ring provides a basic nitrogen center, while the methoxy linker creates structural flexibility. In its dihydrochloride form, the compound exists as a salt with two chloride counter-ions, typically associated with the basic nitrogen atoms in the structure .
Synthesis Methodologies
The synthesis of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride typically involves a multi-step organic synthesis approach. Based on established synthetic routes for similar compounds, the preparation generally requires several carefully controlled reactions to construct the final molecular architecture with the desired functional groups in the correct positions.
General Synthetic Route
Applications in Pharmaceutical Research
2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride has significant value in pharmaceutical research and development due to its structural features and chemical reactivity profile.
Role as a Chemical Intermediate
The compound serves primarily as an intermediate in the synthesis of more complex molecules with potential pharmacological activities. Its unique structure provides a versatile scaffold for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs. The presence of the cyano group can serve as a precursor for various functional group transformations, including conversion to amides, carboxylic acids, or amidines, which are common motifs in medicinal chemistry.
Analytical Characterization Techniques
Proper characterization of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride is essential for confirming its identity, purity, and structural integrity for research applications.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information about the arrangement of atoms
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Mass Spectrometry (MS) - Confirms molecular weight and fragmentation patterns
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Infrared (IR) Spectroscopy - Identifies functional groups, particularly the characteristic C≡N stretching of the nitrile group
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UV-Visible Spectroscopy - Examines electronic transitions and chromophoric properties
These analytical methods collectively provide comprehensive structural verification and purity assessment of the compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reactions during synthesis. These techniques enable detection of potential impurities and ensure the compound meets quality standards for research applications.
Future Research Perspectives
The structural features of 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride suggest several promising avenues for future research and development.
Structure-Activity Relationship Studies
The compound's molecular architecture provides opportunities for systematic structural modifications to develop structure-activity relationship (SAR) studies. Potential modifications include:
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Variation of substituents on the pyridine ring
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Modification of the piperidine moiety
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Replacement of the methoxy linker with alternative connecting groups
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Derivatization of the nitrile group to other functional entities
These structural variations could yield new compounds with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.
Integration into Drug Discovery Programs
As pharmaceutical research continues to advance, compounds like 2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride remain valuable as building blocks or intermediates in drug discovery pipelines. Their utility in constructing more complex bioactive molecules underscores their importance in medicinal chemistry research.
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